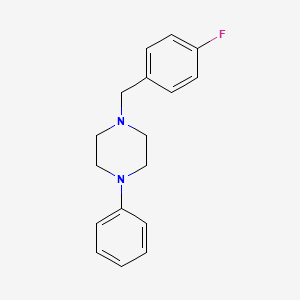

![molecular formula C16H20N4O3 B5637900 8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637900.png)

8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diazaspiro[decane] derivatives often involves complex cyclization reactions and the incorporation of functional groups to achieve the desired structural framework. For example, a method for synthesizing potent CCR4 antagonists incorporating the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure demonstrated the complexity of synthesizing such compounds, indicating the intricate steps likely needed for our target compound (Shukla et al., 2016). The use of PCl3-mediated cyclization to synthesize N-alkenyl derivatives of related heterocycles suggests a pathway that could be adapted for the synthesis of our target compound (Baccolini, Boga, & Negri, 1999).

Molecular Structure Analysis

The molecular structure of diazaspiro[decane] derivatives is characterized by their spirocyclic framework, which significantly influences their chemical reactivity and physical properties. The crystallographic analysis of similar compounds, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals the impact of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Chemical Reactions and Properties

Spirocyclic compounds are known for their unique chemical reactions, such as the Castagnoli-Cushman reaction, demonstrating the enhanced reactivity of spirocyclic anhydrides (Rashevskii et al., 2020). The synthesis of methyl-substituted spirocyclic systems underscores the versatility of spiro compounds in further functionalization via reductive amination and other chemistries (Smith et al., 2016).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The arrangement of substituents and the overall molecular geometry play a crucial role in determining these properties. While specific data on our target compound is not directly available, related research on spirocyclic compounds provides insights into the factors influencing these properties.

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the spirocyclic framework and the nature of attached functional groups. The reactivity patterns of diazaspiro[decane] derivatives in reactions such as enantioselective microbial reduction highlight the complex interplay between structure and reactivity (Patel et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c21-13-8-11(15(22)23)16(19-13)4-6-20(7-5-16)14-10-2-1-3-12(10)17-9-18-14/h9,11H,1-8H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNYQDYZOOYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CN=C2N3CCC4(CC3)C(CC(=O)N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)

![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)

![5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)

![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5637838.png)

![rel-(1R,5R)-6-(cyclopropylmethyl)-3-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5637843.png)

![5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5637849.png)

![(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)

![N-[1-(aminocarbonyl)cyclopentyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5637854.png)

![5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)

![ethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5637869.png)

![N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637872.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5637888.png)

![2-ethyl-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5637906.png)